molecular formula C11H10N2O B2528756 N-(4-cyanophenyl)cyclopropanecarboxamide CAS No. 14372-11-3

N-(4-cyanophenyl)cyclopropanecarboxamide

Cat. No.: B2528756
CAS No.: 14372-11-3
M. Wt: 186.214
InChI Key: FEQBTHABJHQQQI-UHFFFAOYSA-N
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Description

N-(4-cyanophenyl)cyclopropanecarboxamide (CAS 14372-11-3) is a small molecule chemical probe featuring a cyclopropanecarboxamide moiety coupled to a 4-cyanophenyl group . This compound belongs to a class of small, strained ring molecules known as phenylcyclopropane carboxamides, which are valued in chemical biology and drug discovery for their rigid, defined conformations and unique electronic properties that can be used to modulate the behavior of larger molecular systems . Research into structurally related 1-phenylcyclopropane carboxamide derivatives has demonstrated their distinct and effective inhibition on the proliferation of U937, a pro-monocytic, human myeloid leukemia cell line, indicating potential value in oncology research . These compounds provide a valuable scaffold for investigating structure-activity relationships (SAR) in the development of novel anti-tumor agents, with studies showing that the cyclopropanecarboxamido group can be a key pharmacophore in active compounds . Furthermore, the cyclopropanecarboxamide structure is a known intermediate in the synthesis of active pharmaceutical ingredients (APIs), such as the antiplatelet drug Prasugrel, highlighting its utility in sophisticated synthetic pathways . With the molecular formula C 11 H 10 N 2 O and a molecular weight of 186.21 g/mol , this product is supplied for laboratory and research applications. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-cyanophenyl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c12-7-8-1-5-10(6-2-8)13-11(14)9-3-4-9/h1-2,5-6,9H,3-4H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEQBTHABJHQQQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Chemistry Approaches and Chemical Derivatization Strategies for N 4 Cyanophenyl Cyclopropanecarboxamide Analogues

Established Synthetic Pathways to the Core Cyclopropanecarboxamide (B1202528) Scaffold

Cyclopropanation Reactions for Cyclopropane (B1198618) Ring Formation

The three-membered cyclopropane ring is a strained carbocycle present in numerous bioactive molecules. Its synthesis requires specific chemical processes, many of which involve the addition of a one-carbon unit to an alkene. wikipedia.org

Key strategies for forming the cyclopropane ring, particularly for precursors to cyclopropanecarboxylic acid, include:

Michael-Initiated Ring Closure (MIRC): This is a powerful method for forming carbon-carbon bonds. In the context of cyclopropane synthesis, it involves the addition of a nucleophile (a Michael donor) to an activated alkene (a Michael acceptor), followed by an intramolecular cyclization that displaces a leaving group. researchgate.net A classic example is the Corey-Chaykovsky reaction, where a sulfur ylide adds to an electron-deficient alkene, like an α,β-unsaturated ester, to form a cyclopropane ring. core.ac.uk

Reactions with Carbenoids: Carbenoids, which are metal-complexed carbenes, are frequently used to convert alkenes into cyclopropanes. The Simmons-Smith reaction is a well-known example, typically employing diiodomethane and a zinc-copper couple to generate an organozinc carbenoid that reacts with alkenes. wikipedia.orgethz.ch The stereochemical outcome of this reaction can often be directed by hydroxyl groups present in the alkene substrate.

Intramolecular Cyclization: Cyclopropanes can also be formed through intramolecular nucleophilic substitution reactions. For instance, treatment of a 1,3-dihalide with a metal (Wurtz coupling) or a γ-substituted carbanion with a base can lead to ring closure. wikipedia.org An efficient method involves the base-promoted reaction of 2-arylacetonitriles with α-bromoenitriles, which proceeds via a Michael addition followed by cyclization. researchgate.net

Diazo Compound Chemistry: Diazo compounds, such as ethyl diazoacetate, can decompose in the presence of metal catalysts (e.g., copper, rhodium, palladium complexes) to form a metallocarbene. ethz.ch This reactive intermediate then adds to an alkene to furnish the cyclopropane ring. The thermal or photochemical decomposition of pyrazolines, formed from the 1,3-dipolar cycloaddition of diazoalkanes to alkenes, also yields cyclopropanes in what is known as the Kishner cyclopropane synthesis. wikipedia.org

Table 1: Comparison of Common Cyclopropanation Methods

Method Reagents Substrate Key Features
Simmons-Smith Reaction CH₂I₂, Zn-Cu couple Alkene Stereospecific; can be directed by hydroxyl groups. wikipedia.orgethz.ch
Corey-Chaykovsky Reaction Sulfur ylide (e.g., (CH₃)₂S(O)CH₂) α,β-Unsaturated carbonyl/ester Stepwise mechanism; forms a new C-C bond via nucleophilic addition followed by cyclization. core.ac.uk
Metal-Catalyzed Diazo Reaction Diazoacetate, Metal catalyst (Cu, Rh) Alkene Highly versatile; allows for asymmetric synthesis with chiral catalysts. ethz.chorganic-chemistry.org
Intramolecular Cyclization 1,3-dihalide or γ-halo ester/nitrile, Base N/A Forms ring from an acyclic precursor. wikipedia.org

Amide Bond Formation Methodologies with 4-Cyanoaniline Derivatives

Amide bond formation is a cornerstone of organic synthesis. The coupling of a cyclopropanecarboxylic acid derivative with a 4-cyanoaniline derivative is the final key step in assembling the target scaffold. This transformation typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by the aniline. luxembourg-bio.com

Common methodologies include:

Use of Coupling Reagents: A vast array of coupling reagents has been developed to promote amide bond formation under mild conditions. Carbodiimides, such as dicyclohexylcarbodiimide (DCC), react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. luxembourg-bio.com To improve yields and suppress side reactions like racemization, additives such as 1-hydroxybenzotriazole (HOBt) are often included.

Conversion to Acyl Halides: Carboxylic acids can be converted to more reactive acyl chlorides or bromides using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl halide reacts rapidly with 4-cyanoaniline, often in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the hydrogen halide byproduct. youtube.com

Ammonolysis of Esters: Esters of cyclopropanecarboxylic acid can react with amines to form amides. google.com This reaction, known as aminolysis or ammonolysis, is often slower than methods involving more reactive acid derivatives and may require elevated temperatures or catalysis. google.com For example, reacting methyl cyclopropanecarboxylate with ammonia in the presence of sodium methylate can produce cyclopropanecarboxamide. google.com

The choice of method depends on the specific substrates, the desired scale of the reaction, and the presence of other functional groups in the molecules. researchgate.net

Synthesis of Key Intermediates (e.g., 1-phenylcyclopropane carboxylic acid derivatives, arylacetonitriles)

The synthesis of the core scaffold relies on the availability of key starting materials, namely cyclopropanecarboxylic acids and arylacetonitriles.

Synthesis of Arylacetonitriles: Arylacetonitriles are valuable precursors for various cyclopropanation strategies. They are commonly prepared via the nucleophilic substitution of a benzyl halide with a cyanide salt (e.g., NaCN or KCN). This reaction introduces the nitrile functional group, which can then be used to construct the cyclopropane ring. libretexts.orgorganic-chemistry.org

Synthesis of 1-Phenylcyclopropane Carboxylic Acid Derivatives: A straightforward route to 1-phenylcyclopropane carboxylic acid involves a two-step sequence starting from phenylacetonitrile. nih.gov

Cyclopropanation: The α-carbon of phenylacetonitrile is deprotonated with a strong base, and the resulting carbanion undergoes alkylation with a 1,2-dihaloethane (e.g., 1,2-dibromoethane). This step forms the cyclopropane ring, yielding 1-phenylcyclopropanecarbonitrile. The use of a phase-transfer catalyst, such as tetra-n-butylammonium bromide (TBAB), can significantly improve reaction times and yields. nih.gov

Hydrolysis: The nitrile group of 1-phenylcyclopropanecarbonitrile is then hydrolyzed to a carboxylic acid. This is typically achieved by heating with a strong acid, such as concentrated hydrochloric acid. nih.govchemistrysteps.com

Table 2: Synthesis of 1-Phenylcyclopropane Carboxylic Acid

Step Starting Material Reagents Intermediate/Product Key Transformation
1 Phenylacetonitrile 1,2-Dibromoethane, NaOH, TBAB 1-Phenylcyclopropanecarbonitrile Formation of cyclopropane ring via alkylation. nih.gov
2 1-Phenylcyclopropanecarbonitrile Conc. HCl, Heat 1-Phenylcyclopropane carboxylic acid Hydrolysis of the nitrile to a carboxylic acid. nih.govchemistrysteps.com

Functionalization and Derivatization of the Cyanophenyl Moiety

Once the core N-(4-cyanophenyl)cyclopropanecarboxamide scaffold is assembled, its properties can be fine-tuned by modifying the cyanophenyl ring. This allows for the exploration of structure-activity relationships in drug discovery programs. nih.gov

Electrophilic and Nucleophilic Substitutions on the Phenyl Ring

The reactivity of the phenyl ring in this compound towards electrophilic aromatic substitution is governed by the electronic effects of its two substituents: the amide group (-NHCOR) and the cyano group (-CN).

The amide group is an activating, ortho, para-directing group due to the lone pair of electrons on the nitrogen atom that can be delocalized into the ring by resonance.

The cyano group is a deactivating, meta-directing group due to its strong electron-withdrawing inductive and resonance effects.

In the 4-substituted pattern, the powerful ortho, para-directing influence of the amide group dominates, directing incoming electrophiles to the positions ortho to the amide (positions 3 and 5 on the ring). Therefore, reactions like halogenation, nitration, or Friedel-Crafts acylation are expected to occur at these positions. Late-stage functionalization (LSF) strategies, such as transition-metal-catalyzed C-H borylation, offer a modern alternative for introducing diverse functional groups onto the aromatic ring with high regioselectivity. thieme-connect.de

Nucleophilic aromatic substitution on the cyanophenyl ring is generally difficult unless a good leaving group (like a halide) is present at a position activated by the electron-withdrawing cyano group.

Transformations of the Cyano Group (e.g., to carbamoyl, amidine, tetrazole)

The cyano group is a versatile functional handle that can be converted into several other important functionalities, significantly altering the electronic and steric properties of the molecule. nih.govlibretexts.org

Conversion to Carbamoyl (Amide): The nitrile can be hydrolyzed to a primary amide (a carbamoyl group). This transformation is typically achieved under acidic or basic conditions. chemistrysteps.com For instance, treatment with acid and water first converts the nitrile to an intermediate amide, which can be isolated if the reaction is controlled, or further hydrolyzed to a carboxylic acid upon extended heating. chemistrysteps.com

Conversion to Amidine: Amidines are strongly basic functional groups. A common method for their synthesis from nitriles is the Pinner reaction, which involves treating the nitrile with an alcohol and HCl to form an imidate salt, followed by reaction with ammonia. google.com Alternative routes include the hydrogenation of an intermediate amidoxime or the direct, catalyzed addition of ammonia or amines to the nitrile. tandfonline.comgoogle.com

Conversion to Tetrazole: The tetrazole ring is often used in medicinal chemistry as a bioisostere for a carboxylic acid group. It can be synthesized from the cyano group via a [3+2] cycloaddition reaction with an azide source, most commonly sodium azide (NaN₃). thieme-connect.com The reaction is often catalyzed by Lewis acids, such as zinc salts (e.g., ZnBr₂), which activate the nitrile towards nucleophilic attack by the azide ion. acs.orgrsc.orgorganic-chemistry.org The reaction is typically performed in solvents like water or DMF. thieme-connect.comacs.org

Table 3: Common Transformations of the Cyano Group

Transformation Target Group Typical Reagents General Conditions
Hydrolysis Carbamoyl (-CONH₂) H₂SO₄, H₂O or H₂O₂, base Controlled heating. chemistrysteps.comlibretexts.org
Amidine Synthesis Amidine (-C(=NH)NH₂) 1. HCl, ROH; 2. NH₃ (Pinner) or Hydroxylamine then H₂, Pd/C Stepwise process. google.comtandfonline.com
Tetrazole Formation 5-substituted-1H-tetrazole NaN₃, ZnBr₂ or NH₄Cl Heating in a suitable solvent (e.g., water, DMF). thieme-connect.comacs.org

Structural Diversification via Modifications on the Cyclopropane Ring

Modifying the cyclopropane core is a direct approach to creating structural analogs with distinct three-dimensional shapes and properties. nih.gov Strategies range from controlling the stereochemistry of substituents on the ring to incorporating more complex fused or spirocyclic systems.

The biological activity of cyclopropane-containing compounds can be highly dependent on the stereochemistry of the substituents on the three-membered ring. Therefore, methods for the stereoselective synthesis of cyclopropane analogues are of significant interest. A variety of methods for constructing cyclopropane rings have been developed, broadly categorized as [2+1] cycloadditions or 1,3-cyclizations. rsc.org

Transition metal-catalyzed cyclopropanation of alkenes with diazo compounds is a powerful tool for controlling stereochemistry. The choice of catalyst and chiral ligand can direct the reaction towards a specific diastereomer or enantiomer. For instance, cobalt-catalyzed cyclopropanation represents a viable method for creating substituted cyclopropane precursors on a multigram scale. nih.gov Another established approach involves the use of zirconium-based catalysts to react vinylarenes with carboxylic acid esters, which can produce stereoisomeric cis- and trans-substituted cyclopropanes. researchgate.net These methods could be adapted to synthesize chiral precursors to this compound, allowing for the systematic investigation of stereoisomers.

Incorporating spiro or fused ring systems introduces significant three-dimensional complexity, which can enhance binding to biological targets and improve physicochemical properties. nih.gov Spirocycles, which feature two rings sharing a single atom, create rigid scaffolds that are increasingly attractive in drug design. nih.govnih.gov

Several synthetic strategies can be employed to generate spirocyclic or fused cyclopropane analogues.

Cycloaddition Reactions: 1,3-dipolar cycloaddition reactions of diazoalkanes with electron-deficient alkenes can form intermediate pyrazolines, which upon photolysis or thermolysis, yield spiro-cyclopropane derivatives. mdpi.com

Michael-Type Additions: A novel method for generating spiro-compounds can involve a Michael-type addition to a ring system. For example, the coupling of catechols to a dihydrothiazine ring under mildly basic conditions has been used to stereoselectively form spiro-cephalosporins. nih.gov

Hypervalent Iodine Reagents: Reagents such as phenyliodine(III) diacetate (PIDA) can mediate the spirocyclization of phenolic substrates, providing a route to spirocyclic lactones and other complex structures. beilstein-journals.org

Intramolecular Cyclopropanation: Starting with a suitably functionalized precursor, an intramolecular cyclopropanation can form a fused bicyclic system containing the cyclopropane ring.

An illustrative approach to a spirocyclic analog is shown below, based on the reaction of an exocyclic methylene precursor.

Step Reaction Type Description Potential Reagents
1Knoevenagel CondensationCondensation of a cyclopropanone precursor with an active methylene compound (e.g., malononitrile) to form a cyclopropylidene intermediate.Piperidine, Acetic Acid
2Michael AdditionAddition of a nucleophile to the cyclopropylidene intermediate to initiate ring formation.Sodium Hydride, Dimethylformamide
3Intramolecular CyclizationSubsequent intramolecular reaction to close the second ring, forming the spiro center.Heat or Acid/Base Catalyst

Palladium-Catalyzed Coupling Reactions in Analog Synthesis

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. researchgate.netnih.govrsc.org These methods are widely used in the pharmaceutical industry for both small-scale synthesis of new drug candidates and large-scale manufacturing. researchgate.net For the synthesis of this compound analogues, these reactions can be applied to modify either the aryl ring derived from a phenylacetonitrile precursor or the 4-cyanophenyl moiety.

Commonly employed palladium-catalyzed reactions include:

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an aryl halide or triflate, and it is particularly well-suited for forming biaryl motifs. scielo.br

Mizoroki-Heck Reaction: This reaction forms a substituted alkene by coupling an alkene with an aryl halide or triflate. The resulting double bond can serve as a handle for further functionalization. researchgate.netscielo.br

Buchwald-Hartwig Amination: This is a powerful method for forming C–N bonds, allowing for the synthesis of a wide range of arylamines from aryl halides. nih.gov

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, providing access to substituted alkynes. researchgate.net

The table below outlines how these reactions could be applied to generate diverse analogues from a common halogenated intermediate.

Reaction Type Halogenated Precursor Coupling Partner Resulting Structural Motif
Suzuki-MiyauraN-(4-cyano-3-bromophenyl)cyclopropanecarboxamideArylboronic acidIntroduction of a new aryl or heteroaryl group on the cyanophenyl ring.
Heck1-(4-bromophenyl)cyclopropanecarboxamideAlkene (e.g., ethyl acrylate)Formation of an alkene-substituted phenylcyclopropane core.
Buchwald-HartwigN-(4-bromophenyl)cyclopropanecarboxamideAmine (e.g., morpholine)Introduction of diverse amine substituents on the phenyl ring.
Sonogashira1-(4-iodophenyl)cyclopropanecarboxamideTerminal AlkyneInstallation of an alkyne functional group for further modification.

Strategies for Late-Stage Modification and Derivatization

Late-stage modification is a highly efficient strategy for generating structural diversity from a common, complex molecular scaffold. nih.govnih.gov This approach avoids the need for de novo synthesis for each new analogue, allowing for the rapid exploration of structure-activity relationships. nih.gov Key to this strategy is the use of site-selective reactions that can functionalize specific positions in the molecule without affecting other sensitive groups.

For this compound, late-stage C–H functionalization is a particularly attractive strategy. By activating and replacing a hydrogen atom with a new functional group, chemists can introduce diversity at positions that are otherwise difficult to access.

Potential late-stage modification strategies include:

C–H Oxidation: The addition of oxygen or nitrogen atoms can alter physicochemical properties like solubility and introduce new hydrogen bonding interactions. nih.gov Directed C–H oxidation can install hydroxyl groups at specific positions on either aromatic ring.

C–H Halogenation: Selective chlorination or bromination of the aromatic rings can provide a chemical handle for subsequent palladium-catalyzed cross-coupling reactions, enabling further diversification. nih.gov

C–H Arylation/Alkylation: Direct arylation or alkylation reactions can forge new C-C bonds, adding substituents to the aromatic core. This can be achieved using palladium catalysis with directing groups to control regioselectivity. researchgate.net

Scalability Considerations for Research Synthesis

The ability to produce useful quantities of a target molecule through a simple and scalable route is a critical factor in advancing research. nih.gov While a synthetic route may be effective on a laboratory scale, its scalability for producing gram-scale quantities or more depends on several factors.

Key considerations for the synthesis of this compound and its analogues include:

Reagent Cost and Safety: The initial cyclopropanation step often involves reagents like 1,2-dibromoethane and a strong base. nih.gov On a larger scale, the cost, handling, and disposal of these materials become significant concerns. Alternative, greener cyclopropanation methods may need to be explored.

Reaction Conditions: Reactions requiring very high or low temperatures, high pressures, or strictly anhydrous conditions can be difficult and expensive to implement on a large scale. Optimizing reaction conditions to be more operationally simple is crucial.

Purification: Chromatographic purification is common in laboratory-scale synthesis but is often impractical for large-scale production. Developing a synthesis that yields a product amenable to crystallization or extraction is highly desirable.

Reproducibility: Ensuring consistent yields and purity from batch to batch is a major challenge in scaling up. This requires robust control over reaction parameters such as temperature, stirring rate, and reagent addition time. taylorfrancis.com

Step Economy: A route with fewer steps is generally more efficient and scalable. Convergent synthetic strategies, where different fragments of the molecule are prepared separately and then combined, are often preferred over linear syntheses. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of N 4 Cyanophenyl Cyclopropanecarboxamide and Its Analogues

Elucidating the Role of the Cyclopropanecarboxamide (B1202528) Core in Bioactivity

The cyclopropanecarboxamide core is a fundamental component of N-(4-cyanophenyl)cyclopropanecarboxamide, significantly influencing its biological profile. This core consists of a cyclopropane (B1198618) ring and an amide linker, both of which play distinct and vital roles in the molecule's interaction with biological targets.

Significance of Cyclopropane Ring Strain and Conformation

The cyclopropane ring, a three-membered carbocycle, is a unique structural motif in medicinal chemistry due to its inherent ring strain and conformational rigidity. nih.govresearchgate.net The presence of this strained ring system in drug candidates can offer several advantages. acs.orgresearchgate.net The unique electronic properties and three-dimensional shape of the cyclopropane ring can lead to enhanced biological activity and improved target specificity. nih.govresearchgate.net

The conformational rigidity imparted by the cyclopropyl group can restrict the molecule's flexibility, which can be entropically favorable for binding to a biological target. acs.orgresearchgate.net This pre-organization of the molecule into a bioactive conformation can lead to higher potency. Furthermore, the cyclopropane motif can enhance metabolic stability by blocking sites susceptible to metabolism, a common strategy in drug design to improve pharmacokinetic properties. acs.orgresearchgate.netbohrium.com

Key Features of the Cyclopropane Ring in Drug Design:

FeatureSignificance
Conformational Rigidity Restricts molecular flexibility, potentially leading to a more favorable binding entropy and increased potency. acs.orgresearchgate.net
Unique 3D Shape Provides a well-defined three-dimensional structure that can optimize interactions with biological targets. nih.gov
Metabolic Stability Can block sites of metabolism, thereby increasing the metabolic stability of the drug candidate. acs.orgresearchgate.netbohrium.com
Enhanced Potency The combination of conformational restriction and optimized shape can lead to stronger interactions with the target, resulting in enhanced potency. acs.orgresearchgate.net

Importance of the Amide Linker for Target Interaction

The amide linker in this compound is a critical functional group that facilitates key interactions with biological targets. Amide bonds are prevalent in pharmaceuticals and play a significant role in molecular recognition through their ability to act as both hydrogen bond donors and acceptors. nih.govresearchgate.net

Impact of the 4-Cyanophenyl Substitution on Biological Activity

The 4-cyanophenyl group is a key determinant of the biological activity of this compound. The cyano group and the substitution pattern on the phenyl ring significantly influence the molecule's electronic properties, steric profile, and ultimately, its potency and selectivity.

Electronic and Steric Effects of the Cyano Group

The cyano (-C≡N) group is a potent electron-withdrawing group with a linear geometry. nih.govebsco.comwikipedia.org These characteristics have profound effects on the molecule's properties. The electron-withdrawing nature of the nitrile can modulate the reactivity of the molecule and influence its binding to target proteins. nih.gov The cyano group can participate in a variety of noncovalent interactions, including hydrogen bonding and dipole-dipole interactions, which can be crucial for high-affinity binding to a biological target. nih.govnih.gov

In some cases, the cyano group can also act as a covalent warhead, forming a reversible or irreversible bond with a nucleophilic residue in the active site of an enzyme. nih.govrsc.org Furthermore, the presence of a nitrile group can improve the pharmacokinetic profile of a drug candidate. nih.gov

Properties of the Cyano Group in Medicinal Chemistry:

PropertyEffect on Biological Activity
Electron-Withdrawing Nature Modulates molecular reactivity and can enhance binding affinity. nih.gov
Hydrogen Bonding Capability Can act as a hydrogen bond acceptor, forming key interactions with target proteins. nih.govnih.gov
Covalent Bonding Potential Can act as an electrophilic warhead to form covalent bonds with target enzymes. nih.govrsc.org
Improved Pharmacokinetics The presence of a nitrile can lead to a more favorable pharmacokinetic profile. nih.gov

Influence of Phenyl Ring Substituents on Potency and Selectivity

Modifications to the substitution pattern on the phenyl ring can have a dramatic impact on the potency and selectivity of this compound analogues. The position, size, and electronic nature of substituents can alter the molecule's interaction with its biological target. nih.govnih.gov

The following table summarizes the effects of phenyl ring substitutions on the inhibitory activity of a series of dual aromatase–sulfatase inhibitors, demonstrating the sensitivity of biological activity to structural modifications.

SAR of Phenyl Ring Substitutions in Dual Aromatase–Sulfatase Inhibitors

Compound ModificationAromatase Inhibition (IC₅₀)Sulfatase Inhibition (IC₅₀)
para-cyano group 100 nM227 nM
Replacement of para-cyano with Hydrogen 2483 nM1557 nM
ortho-fluoro substitution 12 nM-
meta-fluoro substitution 39 nM-
ortho-chloro substitution 2.3 nM-
meta-chloro substitution 18 nM-

Data extracted from a study on dual aromatase–sulfatase inhibitors and is intended for illustrative purposes. nih.gov

SAR Analysis for Specific Biological Targets (e.g., Kinase Inhibition, Enzyme Modulation)

The principles of SAR are applied to optimize the activity of this compound analogues against specific biological targets, such as kinases and other enzymes. For kinase inhibitors, the 4-anilinoquinazoline pharmacophore is a well-established template, where substitutions on the anilino ring can create favorable interactions within the ATP-binding site. drugdesign.org

In the context of enzyme modulation, such as the inhibition of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), systematic modifications of a lead compound can lead to significant improvements in potency. For example, the conformational restriction of a flexible side chain by incorporating it into a ring system, such as replacing an N-methylphenethylamine group with an (S)-3-phenylpiperidine, resulted in a 3-fold increase in inhibitory potency. researchgate.net Further optimization by exchanging a morpholine substituent for an (S)-3-hydroxypyrrolidine led to a 10-fold increase in activity. researchgate.net

These examples underscore the power of SAR in fine-tuning the structure of a lead compound to achieve high potency and selectivity for a specific biological target.

Identification of Key Pharmacophoric Features for Target Binding

The pharmacophore model for this compound and its analogues delineates the essential molecular features required for effective binding to their biological targets. A pharmacophore represents the three-dimensional arrangement of electronic and steric features that are necessary for a drug to exert its biological effect. For this class of compounds, the key pharmacophoric features can be broken down into three main components: the cyanophenyl ring, the cyclopropane moiety, and the central amide linkage.

The cyanophenyl group is a critical feature for the biological activity of these compounds. The nitrile (cyano) group is a strong hydrogen bond acceptor and can participate in crucial interactions with hydrogen bond donors within the active site of a target protein. nih.gov Moreover, the electron-withdrawing nature of the nitrile can influence the electronic properties of the entire molecule, which can be pivotal for binding affinity. nih.gov Structure-activity relationship (SAR) studies on related compounds have demonstrated that the para-cyanophenyl ring provides a well-balanced dual inhibition for certain classes of enzymes, suggesting its importance in orienting the molecule within the binding pocket and establishing key interactions. nih.gov

The cyclopropane ring is another vital component of the pharmacophore. This small, strained ring system imparts a rigid conformation to the molecule. nih.gov This conformational rigidity can be advantageous for biological activity as it reduces the entropic penalty upon binding to the target, potentially leading to higher affinity. The cyclopropane moiety can also enhance metabolic stability and improve brain permeability, which are desirable pharmacokinetic properties. nih.govnih.gov Furthermore, cyclopropane derivatives are known to possess a broad spectrum of biological activities, including enzyme inhibition and antitumor effects, underscoring the significance of this structural element. asianpubs.orgresearchgate.netunl.pt

An illustrative breakdown of the key pharmacophoric features is presented in the table below:

Pharmacophoric FeatureKey CharacteristicsPutative Role in Target Binding
Cyanophenyl Group Aromatic ring with a para-cyano substituent.The nitrile group acts as a hydrogen bond acceptor. The phenyl ring can engage in π-π stacking or hydrophobic interactions.
Cyclopropane Ring Rigid, three-membered carbocyclic ring.Provides conformational rigidity, which can enhance binding affinity. Can contribute to improved metabolic stability.
Amide Linkage -CO-NH- group.Acts as a hydrogen bond donor (N-H) and acceptor (C=O). Connects and orients the other key pharmacophoric features.

Rational Design Principles Derived from SAR for Enhanced Biological Activity

The structure-activity relationships of this compound and its analogues have given rise to several rational design principles aimed at enhancing their biological activity. These principles focus on the strategic modification of the key pharmacophoric features identified in the previous section.

Another key design principle is the bioisosteric replacement of the cyclopropane ring . While the cyclopropane moiety provides rigidity and metabolic stability, it can be replaced with other small, rigid ring systems to explore different conformational spaces and potentially discover novel interactions with the target. This approach can lead to the identification of analogues with improved potency or selectivity.

The amide linkage can also be a target for modification. While the core amide structure is often essential for binding, the groups attached to the amide nitrogen can be varied. This can influence the hydrogen bonding capacity and steric properties of this region of the molecule.

A summary of rational design principles based on SAR is provided in the table below:

Design PrincipleStructural ModificationDesired Outcome
Aromatic Ring Substitution Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions on the phenyl ring.Modulation of electronic properties, creation of new binding interactions, and improvement of pharmacokinetic properties.
Cyclopropane Bioisosterism Replacement of the cyclopropane ring with other small, constrained ring systems (e.g., cyclobutane, oxetane).Exploration of different conformational preferences and potential for novel interactions with the target.
Amide N-Substitution Introduction of small alkyl or other functional groups on the amide nitrogen.Alteration of hydrogen bonding potential and steric interactions in the vicinity of the amide linkage.
Nitrile Group Modification Replacement of the nitrile group with other hydrogen bond acceptors or bioisosteres.Investigation of the importance of the nitrile for binding and potential for improved interactions or pharmacokinetic properties.

By systematically applying these rational design principles, medicinal chemists can develop new analogues of this compound with enhanced biological activity, improved selectivity, and more favorable drug-like properties.

Following a comprehensive search for scientific literature, there is no available information regarding the mechanistic investigations or biological target engagement of the specific chemical compound This compound as an inhibitor of Indoleamine 2,3-Dioxygenase 1 (IDO1) or Glycogen Synthase Kinase-3 Beta (GSK-3β).

Consequently, the detailed article focusing on the enzymatic kinetics, molecular binding, kinase inhibition profiles, cellular pathway modulation, and anti-neuroinflammatory effects of this compound, as requested by the provided outline, cannot be generated. The search did not yield any studies containing the specific data required to populate the outlined sections and subsections.

Mechanistic Investigations and Biological Target Engagement of N 4 Cyanophenyl Cyclopropanecarboxamide

Tyrosine Kinase 2 (Tyk2) Inhibition via JH2 Domain Binding

N-(4-cyanophenyl)cyclopropanecarboxamide has been identified as an inhibitor of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. uni.lu Tyk2 is a crucial component in the signaling pathways of cytokines such as interleukins (IL-12, IL-23) and type I interferons, which are pivotal in immune responses. uni.lu

The mechanism of inhibition is distinct from many traditional kinase inhibitors. Instead of targeting the highly conserved ATP-binding site in the catalytic Janus Homology 1 (JH1) domain, this compound acts as an allosteric inhibitor by binding to the pseudokinase, or Janus Homology 2 (JH2), domain. uni.lunih.govresearchgate.net The JH2 domain is catalytically inactive but serves a critical regulatory function, holding the JH1 kinase domain in an inactive state. nih.govnih.gov

By binding with high affinity to the JH2 domain, this compound stabilizes the pseudokinase domain's inhibitory conformation. nih.govresearchgate.net This allosteric regulation prevents the conformational changes required for the activation of the JH1 catalytic domain, thereby blocking downstream signaling pathways mediated by Tyk2. nih.govresearchgate.net This unique mechanism of targeting the less conserved JH2 domain allows for greater selectivity for Tyk2 over other JAK family members (JAK1, JAK2, JAK3), potentially reducing off-target effects. nih.govresearchgate.net

Target DomainMechanism of ActionConsequence
Tyk2 JH2 (Pseudokinase) Domain Allosteric bindingStabilization of inactive conformation
Tyk2 JH1 (Kinase) Domain Intermolecular inhibitionBlockade of cytokine-induced signaling

Anti-fibrotic Mechanisms and Transforming Growth Factor-β (TGF-β) Signaling Pathway Modulation

The transforming growth factor-β (TGF-β) signaling pathway is a central mediator of fibrogenesis and is consistently upregulated in fibrotic diseases. nih.govnih.gov TGF-β stimulates the differentiation of fibroblasts into myofibroblasts, which are the primary cells responsible for the excessive deposition of extracellular matrix (ECM) components that characterizes fibrosis. nih.govpliantrx.com The canonical pathway involves the binding of TGF-β to its receptors (TβRI and TβRII), leading to the phosphorylation and activation of Smad2 and Smad3 proteins, which then translocate to the nucleus to regulate the transcription of pro-fibrotic genes. nih.govnih.gov

In the context of anti-fibrotic drug development, modulating the TGF-β pathway is a key strategy. nih.govresearchgate.net Some therapeutic approaches aim to inhibit TGF-β itself, its receptors, or downstream signaling components like Smad3. nih.gov Another critical downstream effector of TGF-β's pro-fibrotic actions is the Connective Tissue Growth Factor (CTGF), which also promotes myofibroblast differentiation and collagen synthesis. nih.govnovartis.com Inhibition of the TGF-β pathway has been shown to reduce the expression of CTGF. novartis.com While the direct effects of this compound on the TGF-β pathway are not extensively detailed in available research, its investigation in diseases with a fibrotic component suggests that modulation of such fundamental pathways is a plausible mechanism of action for anti-fibrotic agents.

Anti-proliferative and Apoptosis Induction Pathways in Cancer Models

The capacity of therapeutic agents to inhibit cell proliferation and induce programmed cell death (apoptosis) is a cornerstone of cancer therapy. nih.govoaepublish.com this compound has been investigated for these properties in various cancer models. Anti-proliferative activity refers to the prevention of the growth and division of cancer cells, often through cell cycle arrest at specific checkpoints (e.g., G2/M phase). mdpi.com

Apoptosis induction is a critical mechanism for eliminating malignant cells. This process can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Key events in apoptosis include the dissipation of the mitochondrial membrane potential, the release of cytochrome c, and the activation of a cascade of enzymes called caspases. mdpi.comnih.gov The balance between pro-apoptotic proteins (e.g., Bax) and anti-apoptotic proteins (e.g., Bcl-2) is crucial in determining a cell's fate. nih.gov Studies on various compounds have demonstrated that effective anti-cancer agents can shift this balance in favor of apoptosis, leading to increased Bax/Bcl-2 ratios and subsequent cell death. nih.govmdpi.com The evaluation of this compound in cancer cell lines has aimed to characterize its ability to engage these specific molecular pathways to exert its anti-cancer effects.

Other Investigated Biological Targets

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) are serine hydrolase enzymes that degrade the neurotransmitter acetylcholine (B1216132). nih.gov The inhibition of these enzymes increases acetylcholine levels in the brain, a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.govnih.gov Compounds are often evaluated for their inhibitory potency, typically expressed as an IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. nih.govresearchgate.net The investigation of this compound against these targets seeks to determine its potential role in modulating cholinergic neurotransmission. researchgate.netrsc.org

EnzymeFunctionRelevance of Inhibition
Acetylcholinesterase (AChE) Primary enzyme for acetylcholine hydrolysis in the brain. nih.govIncreases acetylcholine levels for symptomatic treatment of Alzheimer's disease. nih.gov
Butyrylcholinesterase (BuChE) Secondary enzyme for acetylcholine hydrolysis; activity increases in Alzheimer's disease. nih.govBecomes a more significant target as Alzheimer's disease progresses. nih.gov

Inositol-requiring enzyme 1α (IRE1α) is a key sensor of endoplasmic reticulum (ER) stress, a condition where unfolded or misfolded proteins accumulate. ucsf.edunih.gov IRE1α possesses both a kinase and an endoribonuclease (RNase) domain. ucsf.edunih.gov Upon activation by ER stress, IRE1α autophosphorylates its kinase domain, which in turn activates its RNase domain. nih.govescholarship.org The RNase then initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, a critical step in the unfolded protein response (UPR) that aims to restore ER homeostasis. ucsf.edunih.gov Chronic ER stress and sustained IRE1α activation are implicated in various diseases, including cancer and metabolic disorders, making IRE1α an attractive therapeutic target. nih.govresearchgate.net Inhibitors can target the kinase domain, allosterically preventing the activation of the RNase domain. nih.govescholarship.orgresearchgate.net

Human Neutrophil Elastase (HNE) is a powerful serine protease stored in the granules of neutrophils. mdpi.commdpi.com It plays a role in the immune response by degrading proteins of pathogens. mdpi.com However, when its activity is excessive or poorly regulated by endogenous inhibitors like α1-antitrypsin, HNE can cause significant tissue damage by degrading components of the extracellular matrix, such as elastin. mdpi.comnih.govresearchgate.net This dysregulation is implicated in the pathogenesis of inflammatory lung diseases like chronic obstructive pulmonary disease (COPD) and acute respiratory distress syndrome (ARDS). mdpi.comnih.govresearchgate.net Therefore, the development of small molecule HNE inhibitors is an area of active research. nih.govresearchgate.net The inhibitory potential of this compound against HNE has been assessed to explore its utility in conditions marked by excessive elastolytic activity.

Modulation of Ganglioside Metabolism

Gangliosides, complex glycosphingolipids primarily found in the cell membranes of the nervous system, play crucial roles in cell signaling, recognition, and adhesion. Alterations in ganglioside metabolism have been implicated in a variety of neurodegenerative diseases. nih.gov While direct studies on the effect of this compound on ganglioside metabolism are not extensively documented, the broader class of cyclopropane-containing compounds has been investigated for various biological activities. asianpubs.orgnih.gov

The metabolism of gangliosides involves a series of enzymatic steps for their synthesis and degradation. For instance, the ganglioside GM1 is metabolized through sequential hydrolysis. nih.gov The potential for a compound like this compound to modulate these enzymatic pathways would be a key area of investigation. Such modulation could, in theory, influence the progression of diseases where ganglioside metabolism is dysregulated. nih.gov

Sodium Channel Modulation

Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells. Their modulation by small molecules is a well-established therapeutic strategy for conditions such as epilepsy, cardiac arrhythmias, and pain. nih.gov Several carboxamide derivatives have been identified as potent sodium channel blockers. For example, A-803467, or 5-(4-chlorophenyl-N-(3,5-dimethoxyphenyl)furan-2-carboxamide, is a selective blocker of the Nav1.8 sodium channel subtype, which is predominantly expressed in sensory neurons and is a key target for pain therapeutics. nih.govresearchgate.net

Given the structural similarities, it is plausible that this compound could also interact with sodium channels. The specific subtype selectivity and the nature of the modulation (e.g., state-dependent blockade) would be critical determinants of its pharmacological profile.

In Vitro Cellular Assays for Functional Biological Response

To elucidate the functional consequences of target engagement, a variety of in vitro cellular assays are employed. These assays can provide quantitative data on the potency and efficacy of a compound in a cellular context.

For compounds targeting ion channels, electrophysiological techniques such as patch-clamp assays are the gold standard. nih.gov These methods allow for the direct measurement of ion channel activity and how it is affected by the compound.

In the context of anticancer research, cytotoxicity assays are commonly used to assess the ability of a compound to inhibit cancer cell proliferation. For instance, various substituted N-(4′-nitrophenyl)-l-prolinamides have been evaluated for their cytotoxic activities against a panel of human carcinoma cell lines using the MTT assay. nih.gov Similarly, certain 1-phenylcyclopropane carboxamide derivatives have demonstrated antiproliferative effects on human myeloid leukemia cell lines. nih.gov Should this compound possess anticancer properties, similar assays would be crucial for its evaluation.

Fungicidal and insecticidal activities are also explored for novel chemical entities. For example, a series of dicyano-containing cyclopropanecarboxamide (B1202528) derivatives were screened for their fungicidal activity against various plant pathogens and for their larvicidal activity against mosquitoes and armyworms. researchgate.net

The table below summarizes the types of in vitro assays that would be relevant for characterizing the functional biological response of this compound, based on the activities observed for related compounds.

Assay TypeBiological Target/ProcessCell Lines/SystemMeasured Endpoint
Cytotoxicity Assay (e.g., MTT) Cancer Cell ProliferationHuman Carcinoma Cell LinesCell Viability/Inhibition
Fungicidal Assay Fungal GrowthPythium aphanidermatum, Pyricularia oryzaeInhibition Rate
Insecticidal Assay Larval SurvivalCulex pipiens pallens, Mythimna separataLethal Rate
Enzyme Inhibition Assay Specific Enzyme ActivityPurified Enzyme/Cell LysateIC₅₀ Value
Patch-Clamp Electrophysiology Ion Channel FunctionTransfected Cell Lines/Primary NeuronsChannel Current Modulation

Computational Chemistry and Molecular Modeling Approaches in the Research of N 4 Cyanophenyl Cyclopropanecarboxamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For N-(4-cyanophenyl)cyclopropanecarboxamide, docking simulations are crucial for elucidating its binding mode within the active site of potential targets like SIRT2.

Researchers utilize crystal structures of the target protein, such as the human SIRT2 in complex with an inhibitor (PDB ID: 4RMH), as a receptor model. nih.gov The docking procedure places the this compound molecule into the defined binding pocket of the protein. Sophisticated scoring functions then calculate the binding affinity, typically expressed in kcal/mol, to rank different binding poses. nih.govmdpi.com A lower binding energy generally indicates a more stable and favorable interaction. mdpi.com

Analysis of the docked pose reveals key molecular interactions. For a compound like this compound targeting SIRT2, these interactions might include:

Hydrogen Bonds: The amide group can act as a hydrogen bond donor and acceptor, potentially interacting with residues like Asn168. mdpi.com

Hydrophobic Interactions: The cyanophenyl and cyclopropyl groups can engage in hydrophobic and π-stacking interactions with non-polar residues such as Phe190, Tyr139, and Phe143, which are known to be present in the SIRT2 active site. nih.gov

Water-Mediated Interactions: Conserved water molecules within the active site can play a critical role in mediating the binding of the ligand. mdpi.com

These simulations guide the rational design of new analogs by identifying which parts of the molecule are essential for binding and where modifications could enhance potency.

Interaction Type Potential Interacting Moiety Potential SIRT2 Residues
Hydrogen BondAmide (NH, C=O)Asn168
π-π StackingPhenyl RingPhe190, Tyr139, Phe143
HydrophobicCyclopropyl, Phenyl RingIle232, Leu206, Ile169
Water-Mediated BondAmide (C=O)W540

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations model the movements of atoms in the protein-ligand complex over time, providing insights into its stability and the conformational changes that may occur upon binding. nih.govnih.gov

Starting with the best-docked pose from molecular docking, the complex is placed in a simulated physiological environment (typically a box of water molecules with ions). The simulation solves Newton's equations of motion for all atoms, generating a trajectory of their positions and velocities. mdpi.com Analysis of this trajectory, which can span from nanoseconds to microseconds, helps to:

Assess Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein backbone is calculated over time. A stable RMSD suggests that the ligand remains securely in the binding pocket. nih.govsamipubco.com

Analyze Conformational Flexibility: The root-mean-square fluctuation (RMSF) of individual residues can highlight which parts of the protein become more or less flexible upon ligand binding. nih.gov

Refine Binding Free Energy Calculations: Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to MD trajectories to provide a more accurate estimation of the binding free energy, corroborating docking scores. nih.govsamipubco.commdpi.com

These simulations are computationally intensive but are invaluable for validating docking results and understanding the dynamic nature of the molecular recognition process. nih.govmdpi.com

MD Simulation Parameter Typical Value/Method Purpose
Force FieldAMBER, CHARMMDescribes the potential energy of the system
Water ModelTIP3PExplicitly solvates the protein-ligand complex
Simulation Time100-200 nsTo observe significant conformational sampling and ensure stability
EnsembleNPT (Isothermal-isobaric)Simulates constant temperature and pressure, mimicking physiological conditions
Analysis MetricsRMSD, RMSF, Hydrogen BondsTo quantify stability, flexibility, and specific interactions over time

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of this compound. nih.govresearchgate.net Unlike the classical mechanics approach of MD, QM methods provide a detailed description of the electron distribution within the molecule.

These calculations can determine:

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides information about the molecule's reactivity. The energy gap between HOMO and LUMO is an indicator of chemical stability. nih.govresearchgate.net

Electrostatic Potential (ESP): Mapping the ESP onto the molecule's surface reveals regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is critical for understanding non-covalent interactions like hydrogen bonds and electrostatic contacts with the target protein. researchgate.net

Partial Atomic Charges: QM calculations provide a more accurate distribution of charges on each atom compared to the generalized charges used in molecular mechanics force fields. These can be used to improve the accuracy of subsequent docking and MD simulations.

This level of detail is essential for understanding the intrinsic properties of the molecule that govern its binding affinity and reactivity. nih.gov

QM-Calculated Property Significance in Drug Design
HOMO-LUMO Energy GapIndicates chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP)Identifies regions for electrophilic and nucleophilic attack, guiding interaction prediction.
Partial Atomic ChargesProvides a detailed view of charge distribution for accurate interaction modeling.
Dipole MomentInfluences the molecule's overall polarity and solubility characteristics.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis and Hit-to-Lead Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a ligand-based approach that correlates the chemical structures of a series of compounds with their biological activities. nih.gov For this compound, a QSAR model could be developed using a dataset of its analogs with experimentally measured inhibitory activity against a target like SIRT2.

The process involves:

Descriptor Calculation: For each molecule in the series, a large number of numerical descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape) properties.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that relates a subset of these descriptors to the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not due to a chance correlation. nih.gov

A validated QSAR model can then be used to predict the activity of new, unsynthesized analogs of this compound, prioritizing the most promising candidates for synthesis and testing. This accelerates the hit-to-lead optimization phase of drug discovery. nih.govnih.gov

Structure-Based Drug Design (SBDD) Strategies

Structure-Based Drug Design (SBDD) utilizes the three-dimensional structural information of the biological target to design new ligands. nih.govnih.govresearchgate.net The insights gained from molecular docking of this compound into the SIRT2 active site form the foundation for SBDD strategies. researchgate.net

Based on the predicted binding mode, medicinal chemists can:

Grow the fragment: Add new functional groups to the core scaffold to form additional favorable interactions with unoccupied pockets in the active site.

Modify existing groups: For example, replacing the cyanophenyl group with other substituted aromatic rings to improve binding affinity or pharmacokinetic properties.

Scaffold hopping: Replace the cyclopropanecarboxamide (B1202528) core with a different chemical scaffold that maintains the key binding interactions but possesses more desirable drug-like properties.

This iterative process of computational design, chemical synthesis, and biological testing is a cornerstone of modern medicinal chemistry, allowing for the efficient optimization of lead compounds. nih.govneurips.cc

Ligand-Based Drug Design (LBDD) Methodologies

In situations where the 3D structure of the biological target is unknown, Ligand-Based Drug Design (LBDD) methods are employed. nih.govgardp.org These approaches rely solely on the knowledge of other molecules that are known to be active. gardp.orgresearchgate.net

Starting with a known active molecule like this compound, LBDD techniques can include:

Pharmacophore Modeling: This involves identifying the essential steric and electronic features (the pharmacophore) that are required for biological activity. A pharmacophore model for this compound and its analogs might include a hydrogen bond acceptor, a hydrogen bond donor, and an aromatic ring at specific relative distances. researchgate.netresearchgate.net This model can then be used as a 3D query to screen large databases for new molecules that fit the pharmacophore. fiveable.me

Similarity Searching: This involves searching for molecules that are structurally similar to the query compound, based on 2D fingerprints or 3D shape, with the underlying principle that structurally similar molecules are likely to have similar biological activities. researchgate.netfiveable.me

LBDD is a powerful tool for identifying novel active compounds when structural information about the target is limited. nih.gov

In Silico Methodologies for Predicting Drug-Like Properties (e.g., oral bioavailability prediction)

A potent compound is not necessarily a good drug; it must also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.govsci-hub.se In silico tools are widely used to predict these properties early in the drug discovery process, helping to identify candidates with a higher probability of success in clinical trials. nih.govnih.gov

For this compound, various computational models can predict key drug-like parameters. These predictions are often based on the molecule's physicochemical properties, such as its lipophilicity (logP), molecular weight, polar surface area, and number of hydrogen bond donors and acceptors. nih.gov

ADMET Property Predicted Value (Hypothetical) Significance
Oral BioavailabilityGoodIndicates the fraction of the drug that reaches systemic circulation after oral administration.
Lipinski's Rule of Five0 ViolationsA rule of thumb to evaluate if a compound has properties that would make it a likely orally active drug.
Blood-Brain Barrier (BBB) PenetrationLowPredicts whether the compound is likely to cross into the central nervous system.
CYP450 InhibitionNon-inhibitorPredicts potential for drug-drug interactions. sci-hub.se
hERG InhibitionLow RiskPredicts potential for cardiac toxicity.
Ames MutagenicityNon-mutagenicPredicts the mutagenic potential of the compound. nih.gov

These in silico ADMET predictions help to flag potential liabilities early, allowing chemists to modify the structure of this compound to improve its pharmacokinetic profile while maintaining its potency. researchgate.net

Lead Compound Optimization Strategies for N 4 Cyanophenyl Cyclopropanecarboxamide and Its Analogues

Hit-to-Lead Transition Processes

The hit-to-lead (H2L) process aims to take initial compounds, or "hits," identified from high-throughput screening and assess their potential for further development. ddcpharmaceutical.com For a hypothetical hit like N-(4-cyanophenyl)cyclopropanecarboxamide, this transition involves several key stages. Initially, the hit's activity is confirmed, and its purity is verified. Medicinal chemistry teams then synthesize close analogues to conduct preliminary structure-activity relationship (SAR) studies. ddcpharmaceutical.com This initial exploration helps to understand which parts of the molecule are essential for its biological activity.

The process involves evaluating chemical alternatives for hits that show limitations, such as low metabolic stability or poor selectivity. ddcpharmaceutical.com Computational tools, including in silico profiling and scaffold hopping, are often employed to test potential chemical modifications and explore novel chemical entities with improved properties. ddcpharmaceutical.com The overarching goal is to identify the most promising chemical series to advance into the more resource-intensive lead optimization phase. ddcpharmaceutical.com This phase bridges the gap between initial discovery and in-depth optimization by validating the hit and providing a preliminary understanding of its therapeutic potential. chemrxiv.orgnih.gov

Iterative Design-Synthesis-Test-Analyze (DSTA) Cycles for Compound Improvement

The core of lead optimization is the iterative Design-Synthesis-Test-Analyze (DSTA) cycle. nih.gov This systematic process allows medicinal chemists to progressively refine a compound's structure to achieve a desired biological and pharmacological profile.

Design: Based on existing SAR data and computational modeling, new analogues of this compound are designed. nih.gov For instance, modifications might include altering substituents on the phenyl ring or replacing the cyclopropane (B1198618) group to probe interactions with the target protein.

Synthesis: The designed molecules are then produced through chemical synthesis. Efficient synthetic routes are crucial for rapidly generating a diverse set of analogues for testing.

Test: The newly synthesized compounds are subjected to a battery of biological assays. These tests measure their potency against the intended target (e.g., a specific sirtuin isoform or kinase), their selectivity over other related targets, and their basic physicochemical and pharmacokinetic properties.

Analyze: The data from these tests are analyzed to update the SAR. This analysis reveals which chemical changes led to improvements in activity, selectivity, or other properties, thereby informing the next round of design.

This cyclical process is repeated, with each iteration building on the knowledge gained from the last, to systematically enhance the compound's characteristics. nih.gov

Strategies for Improving Therapeutic Activity and Selectivity

A primary goal of lead optimization is to maximize a compound's therapeutic activity and its selectivity for the intended biological target. For analogues of this compound, which may target enzymes like sirtuins, several strategies are employed.

Structure-activity relationship (SAR) studies are fundamental. For the related cambinol (B1668241) scaffold, another class of sirtuin inhibitors, modifications to the phenyl ring and functionalization at the N1-position have been shown to improve both activity and selectivity. nih.gov For example, introducing a p-bromo-substituent on a cambinol analogue increased its selectivity for SIRT1 over SIRT2. nih.gov Similarly, N-alkylation with a butyl group significantly enhanced selectivity for SIRT2. nih.gov

In the development of inhibitors based on the N-(pyridin-2-yl)cyclopropanecarboxamide scaffold for Glycogen Synthase Kinase-3β (GSK-3β), SAR evaluation showed that substituting the phenyl ring with larger, more hydrophobic groups increased inhibitory potency against the target. mdpi.comnih.gov This systematic modification led to a greater than 200-fold improvement in potency, achieving sub-micromolar IC50 values. mdpi.com At the same time, high selectivity against related isoforms like SIRT1 and SIRT3 was achieved. mdpi.com

Below is a data table illustrating how structural modifications can impact activity and selectivity in related compound series.

Compound SeriesModificationTargetPotency (IC50)Selectivity Improvement
Cambinol Analoguesp-Bromo substitution on phenyl ringSIRT112.7 µM>7-fold vs SIRT2
Cambinol AnaloguesN-Alkylation with butyl groupSIRT21 µMSignificantly enhanced vs SIRT1
N-(pyridin-2-yl)cyclopropanecarboxamide Analogues4-CF3 substitution on phenyl ringSIRT2Sub-micromolar~100-fold vs SIRT3
N-(pyridin-2-yl)cyclopropanecarboxamide Analogues4-Cl and 4-Br substitution on phenyl ringSIRT2Sub-micromolar~25-fold vs SIRT3

This table is generated based on findings from related inhibitor classes to illustrate the principles of SAR. nih.govmdpi.com

Modulation of Metabolic Stability and Permeability for Preclinical Advancement

For a compound to be effective in vivo, it must possess suitable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Key among these are metabolic stability and permeability. scienceopen.com Lead optimization programs for this compound analogues would heavily focus on improving these characteristics.

Metabolic Stability: This refers to a compound's resistance to being broken down by metabolic enzymes, primarily in the liver. researchgate.net Low metabolic stability can lead to a short half-life in the body, limiting therapeutic efficacy. nih.gov A common strategy to improve stability is to identify the "soft spots" in the molecule that are most susceptible to metabolism (Sites of Metabolism, or SoMs) and block them through chemical modification. researchgate.net This can involve replacing a labile hydrogen atom with a deuterium (B1214612) or a fluorine atom, or altering the chemical structure to prevent enzymatic action. researchgate.net In vitro assays using liver microsomes or hepatocytes are used to measure a compound's metabolic half-life and predict its clearance in the body. researchgate.net

Permeability: This is the ability of a compound to pass through biological membranes, such as the intestinal wall for absorption or the cell membrane to reach an intracellular target. nih.gov Poor permeability can prevent an orally administered drug from reaching the bloodstream or its site of action. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common in vitro tool to assess a compound's passive permeability. nih.gov For compounds targeting the central nervous system, penetration of the blood-brain barrier (BBB) is an additional critical parameter. acs.org Structural modifications, such as reducing the number of hydrogen bond donors or optimizing lipophilicity, can be used to enhance permeability. nih.gov

In the optimization of N-(pyridin-2-yl)cyclopropanecarboxamide based GSK-3β inhibitors, a lead candidate (compound 36) was identified that showed both high metabolic stability in human liver microsomes (HLMs) and high permeability in the PAMPA assay. nih.govacs.org

CompoundPermeability (PAMPA, Pe)Metabolic Stability (HLMs)
Compound 36 9.4 x 10⁻⁶ cm/sHigh

Data from a study on N-(pyridin-2-yl)cyclopropanecarboxamide analogues. nih.govacs.org

Rational Approaches to Reduce Potential Off-Target Interactions

Off-target interactions occur when a drug molecule binds to proteins other than its intended target, which can lead to unwanted side effects. nih.gov Reducing these interactions is a crucial aspect of lead optimization. A primary strategy is to improve the compound's selectivity for its primary target, as discussed previously. High selectivity minimizes the likelihood of binding to related proteins (e.g., other sirtuin isoforms or kinases). nih.gov

Computational approaches play a significant role in proactively identifying potential off-target liabilities. nih.gov Integrated computational frameworks can screen a compound's structure against thousands of known protein targets to predict potential interactions. nih.gov These in silico predictions help prioritize which off-target assays should be run experimentally, saving time and resources.

Another rational approach involves analyzing the structural differences between the active site of the intended target and known off-targets. mdpi.com Medicinal chemists can then design modifications to the lead compound that exploit these differences, introducing chemical features that are favored by the target but disfavored by the off-target protein. This structure-based drug design approach can rationally engineer selectivity into a molecule.

Identification and Prioritization of Preclinical Development Candidates

The culmination of the lead optimization process is the selection of a preclinical development candidate. This decision is not based on a single parameter but on a holistic assessment of the compound's entire profile. The ideal candidate, derived from the this compound series, would exhibit a balanced set of properties:

High Potency: Strong activity against the therapeutic target.

Isoform Selectivity: High selectivity for the target over other related proteins to minimize off-target effects.

Favorable Pharmacokinetics: Good metabolic stability, oral bioavailability, and a suitable half-life. nih.govnih.gov

Cellular Activity: The ability to engage the target and produce the desired effect in cellular models. nih.gov

"Drug-like" Properties: Appropriate physicochemical characteristics, such as solubility and molecular weight. scienceopen.com

Synthesizability: A chemical structure that can be synthesized efficiently and at scale.

Advanced Analytical Methodologies for Research on N 4 Cyanophenyl Cyclopropanecarboxamide

Spectroscopic Characterization Techniques in Research

Spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure and functional groups. For N-(4-cyanophenyl)cyclopropanecarboxamide, several spectroscopic methods are vital for its comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

¹H NMR spectroscopy is used to identify the types and number of hydrogen atoms. For this compound, the spectrum would show characteristic signals for the protons on the cyclopropyl ring, the aromatic phenyl ring, and the amide N-H proton. The cyclopropyl protons typically appear as complex multiplets in the upfield region, while the aromatic protons of the 4-cyanophenyl group appear as two distinct doublets in the downfield region, characteristic of a 1,4-disubstituted benzene ring. A broad singlet corresponding to the amide proton is also typically observed.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The spectrum would display distinct signals for each unique carbon atom, including the carbonyl carbon of the amide, the nitrile carbon, the carbons of the cyclopropyl ring, and the aromatic carbons. The chemical shifts of these signals are indicative of their electronic environment.

A patent detailing the synthesis of related sirtuin inhibitors provides representative NMR data for analogous structures, which serves as a reference for the expected chemical shifts for this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges

Atom Type ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Cyclopropyl CH₂ 0.8 - 1.2 (multiplet) 7 - 10
Cyclopropyl CH 1.5 - 1.8 (multiplet) 15 - 20
Aromatic CH 7.6 - 7.8 (doublets) 120 - 145
Amide NH 8.0 - 10.5 (broad singlet) N/A
Carbonyl C=O N/A 170 - 175
Nitrile C≡N N/A 118 - 120
Aromatic C-CN N/A 105 - 110
Aromatic C-NH N/A 140 - 145

Note: These are predicted values based on typical ranges for these functional groups and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (molecular formula C₁₁H₁₀N₂O), high-resolution mass spectrometry (HRMS) can confirm the exact mass with high precision, which is crucial for verifying its identity.

The mass spectrum typically shows a prominent peak for the molecular ion [M]⁺ or, more commonly in soft ionization techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺. The measured mass-to-charge ratio (m/z) for this ion allows for the confirmation of the molecular weight (186.21 g/mol ).

Furthermore, tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the molecule. By inducing fragmentation of the molecular ion, characteristic product ions are generated, which provide valuable structural information. Common fragmentation pathways for this compound would involve the cleavage of the amide bond, loss of the cyclopropyl group, or fragmentation of the cyanophenyl moiety. These fragmentation patterns serve as a fingerprint for the molecule, aiding in its structural confirmation.

Table 2: Expected Mass Spectrometry Data

Ion Formula Calculated m/z Description
[M+H]⁺ C₁₁H₁₁N₂O⁺ 187.0866 Protonated Molecular Ion
[M+Na]⁺ C₁₁H₁₀N₂ONa⁺ 209.0685 Sodium Adduct
[C₇H₅N₂]⁺ C₇H₅N₂⁺ 117.0447 Fragment from loss of cyclopropylcarbonyl group

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Synthetic Studies

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the synthesis of this compound, IR spectroscopy is a quick and effective method to monitor the reaction progress and confirm the presence of key functional groups in the final product. The IR spectrum would show characteristic absorption bands for the N-H stretch of the secondary amide, the C=O stretch of the amide carbonyl group, the C≡N stretch of the nitrile group, and C-H stretches of the aromatic and cyclopropyl groups.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The presence of the conjugated aromatic system (the cyanophenyl group) in this compound results in characteristic absorption bands in the UV region. This technique can be used to confirm the presence of the aromatic chromophore and can also be employed for quantitative analysis.

Table 3: Key Infrared Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amide N-H Stretch 3200 - 3400
Aromatic C-H Stretch 3000 - 3100
Amide C=O Stretch 1650 - 1680
Aromatic C=C Stretch 1500 - 1600

X-ray Crystallography for Ligand-Protein Complex Structures

X-ray crystallography is the gold standard for determining the three-dimensional atomic structure of molecules, including how a ligand like this compound binds to its protein target, such as SIRT1 or SIRT2. By obtaining a crystal of the protein in complex with the inhibitor and diffracting X-rays through it, researchers can generate a detailed electron density map. This map allows for the precise modeling of the atomic positions of both the protein and the bound ligand.

This technique provides invaluable insights into the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that govern the binding of this compound to the active site or other regulatory sites on the sirtuin enzyme. This structural information is crucial for understanding the mechanism of inhibition and for guiding the rational design of more potent and selective inhibitors in structure-based drug discovery efforts. While the specific crystal structure of this compound bound to a sirtuin is not publicly available, the methodology remains a key objective in the research and development of this class of inhibitors.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating, identifying, and quantifying the components of a mixture. They are routinely used to assess the purity of synthesized this compound and to monitor the progress of the chemical reactions involved in its preparation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for the purity assessment of pharmaceutical compounds. In a typical reversed-phase HPLC setup, a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase (often a mixture of water and an organic solvent like acetonitrile or methanol).

For this compound, an HPLC method would be developed to separate the final product from any starting materials, byproducts, or impurities. The compound would elute at a specific retention time under defined conditions (e.g., column type, mobile phase composition, flow rate, and temperature). The purity of the sample is determined by integrating the area of the product peak and comparing it to the total area of all peaks in the chromatogram, often detected by a UV detector set to a wavelength where the compound strongly absorbs. This method is critical for ensuring that the compound meets the high purity standards required for biological testing and further research.

Table 4: List of Chemical Compounds

Compound Name
This compound
Acetonitrile
Methanol
SIRT1

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Analytes

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. amazonaws.com It is a cornerstone in the analysis of volatile and thermally stable compounds. chemrxiv.org However, for compounds like this compound, which possess polar functional groups (specifically the amide and cyano groups), direct GC-MS analysis can be challenging due to their lower volatility and potential for thermal degradation. To overcome these limitations, a derivatization step is often employed prior to analysis. mdpi.com

Derivatization chemically modifies the analyte to increase its volatility and thermal stability, making it more amenable to GC-MS analysis. mdpi.com For this compound, common derivatization strategies would target the active hydrogen on the amide nitrogen. Silylation is a frequently used method, where a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replaces the active hydrogen with a trimethylsilyl (TMS) group. mdpi.com This process reduces the polarity of the molecule and increases its volatility.

The derivatized this compound is then introduced into the GC system. The gas chromatograph separates the derivatized analyte from other components in the sample based on their boiling points and interactions with the stationary phase of the GC column. researchgate.net As the separated components exit the column, they enter the mass spectrometer. The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint. unar.ac.id This allows for the unequivocal identification and quantification of the derivatized this compound.

Hypothetical GC-MS Data for Derivatized this compound:

ParameterValue
Derivatizing Agent BSTFA with 1% TMCS
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm)
Oven Program 100°C (1 min), ramp to 280°C at 15°C/min, hold for 5 min
Injector Temperature 250°C
MS Ion Source Temp 230°C
Retention Time (TMS derivative) ~12.5 min
Key Mass Fragments (m/z) [M]+•, [M-15]+, [M-73]+, etc. (specific masses depend on the exact derivative)

This table represents typical parameters and expected data for a GC-MS analysis of a derivatized small molecule and is for illustrative purposes.

Thermal Shift Assays for Protein-Ligand Binding Confirmation

Thermal Shift Assay (TSA), also known as Differential Scanning Fluorimetry (DSF), is a high-throughput and cost-effective method used to identify and characterize the binding of small molecules to proteins. sygnaturediscovery.comspringernature.com The principle of TSA is based on the phenomenon that the binding of a ligand, such as this compound, can stabilize the three-dimensional structure of a target protein. nih.govaxxam.comthermofisher.com This increased stability results in a higher melting temperature (Tm) of the protein. thermofisher.com

The assay is typically performed using a real-time polymerase chain reaction (RT-PCR) instrument, which allows for precise temperature control and fluorescence detection. nih.gov A fluorescent dye, such as SYPRO Orange, is used in the assay. This dye has a low fluorescence in an aqueous environment but becomes highly fluorescent when it binds to the hydrophobic regions of a protein. springernature.com As the temperature is gradually increased, the protein begins to unfold, exposing its hydrophobic core. The binding of the dye to these exposed regions results in a sharp increase in fluorescence. sygnaturediscovery.com

When a ligand like this compound binds to its target protein, it stabilizes the protein's folded state. nih.gov Consequently, a higher temperature is required to denature the protein. This shift in the melting temperature (ΔTm) is a direct indicator of the binding interaction between the small molecule and the protein. researchgate.net The magnitude of the ΔTm can also provide insights into the affinity of the ligand for the protein. axxam.com

Illustrative Thermal Shift Assay Data for this compound:

SampleMelting Temperature (Tm) in °CΔTm (°C)Interpretation
Target Protein (Apo) 45.2-Baseline protein stability
Target Protein + this compound (10 µM) 48.7+3.5Stabilization indicates binding
Target Protein + this compound (50 µM) 51.1+5.9Increased stabilization suggests dose-dependent binding
Target Protein + Negative Control Compound (50 µM) 45.3+0.1No significant binding

This interactive table showcases hypothetical results from a Thermal Shift Assay, demonstrating how the melting temperature of a target protein might change upon binding with this compound.

Future Research Directions and Unexplored Avenues for N 4 Cyanophenyl Cyclopropanecarboxamide

Exploration of Novel Biological Targets and Therapeutic Applications

The unique chemical architecture of N-(4-cyanophenyl)cyclopropanecarboxamide analogues suggests a broad potential for interaction with various biological targets. While some research has pointed towards their utility as kinase inhibitors, a vast landscape of other therapeutic applications remains to be explored.

Future research should focus on screening this compound and its derivatives against a wide array of biological targets to uncover novel therapeutic applications. Cyclopropanecarboxamides, as a class, have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anti-depressive, anti-arrhythmic, antitumor, antifungal, and antibacterial properties. plos.org

One particularly promising area of investigation is the continued exploration of their potential as kinase inhibitors. Derivatives of this compound have been identified as potential c-Met kinase inhibitors, with some compounds showing significant cytotoxicity against cancer cell lines. nih.gov Further studies could expand upon this by screening against a broader panel of kinases implicated in various diseases. The unique structure conferred by the cyanophenyl group may facilitate interactions with specific enzymes or receptors, opening doors for the development of new drugs. nih.gov

Systematic screening of compound libraries based on the this compound scaffold against diverse biological targets, including G-protein coupled receptors (GPCRs), ion channels, and metabolic enzymes, could reveal unexpected therapeutic opportunities.

Potential Therapeutic AreaPotential Biological Target ClassRationale
OncologyKinases (e.g., c-Met, EGFR, VEGFR)Derivatives have shown promise as kinase inhibitors with cytotoxic effects on cancer cells. nih.gov
Infectious DiseasesBacterial or Fungal EnzymesThe general class of cyclopropanecarboxamides has exhibited antibacterial and antifungal activities. plos.org
Inflammatory DiseasesCyclooxygenases (COX), CytokinesThe anti-inflammatory potential of this compound class warrants investigation against key inflammatory mediators. plos.org
Neurological DisordersNeurotransmitter Receptors, Ion ChannelsThe anti-depressive and anti-arrhythmic properties suggest possible interactions with targets in the central nervous and cardiovascular systems. plos.org

Development of Advanced Synthetic Routes and Methodologies

To facilitate the exploration of the therapeutic potential of this compound and its analogues, the development of efficient, scalable, and sustainable synthetic methods is crucial. Future research should focus on leveraging modern synthetic organic chemistry to overcome the limitations of traditional batch syntheses.

Catalytic Methods: The development of novel catalytic systems for cyclopropanation is a key area of interest. This includes the use of earth-abundant metals and the design of chiral catalysts to control stereochemistry, which is often critical for biological activity.

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing, including improved safety, scalability, and reproducibility. scielo.brnih.gov The development of a continuous flow synthesis for this compound would enable the rapid and efficient production of a library of analogues for biological screening.

Photocatalysis and Electrocatalysis: These emerging techniques offer green and efficient alternatives to traditional synthetic methods. acs.orgpnas.org Exploring photocatalytic or electrocatalytic approaches for the key cyclopropanation step could lead to more sustainable and cost-effective manufacturing processes.

Biocatalysis: The use of enzymes to catalyze specific steps in a synthetic sequence can offer unparalleled selectivity and milder reaction conditions. rsc.org Investigating the potential of engineered enzymes for the asymmetric synthesis of cyclopropane (B1198618) rings could provide access to enantiomerically pure compounds with improved therapeutic profiles.

Synthetic MethodologyPotential Advantages for this compound Synthesis
Advanced CatalysisImproved efficiency, stereoselectivity, and access to novel analogues.
Flow ChemistryEnhanced safety, scalability, and automation for library synthesis. scielo.brnih.gov
Photocatalysis/ElectrocatalysisGreener and more sustainable reaction conditions. acs.orgpnas.org
BiocatalysisHigh stereoselectivity and mild reaction conditions. rsc.org

Integration of Artificial Intelligence and Machine Learning in Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development. astrazeneca.comnih.govresearchgate.netbpasjournals.comnih.gov These powerful computational tools can be applied to accelerate the design and optimization of this compound-based drug candidates.

Predictive Modeling for Structure-Activity Relationships (SAR): Machine learning algorithms can be used to build predictive models that correlate the chemical structure of a compound with its biological activity. nih.gov These models can guide the synthesis of new analogues by predicting their activity before they are even made, thereby saving time and resources.

Virtual Screening and Target Identification: AI and ML can be employed to screen large virtual libraries of compounds against specific biological targets, helping to identify potential hits for further experimental validation. rsc.org This can also aid in identifying novel biological targets for the this compound scaffold.

Investigation of Polypharmacology and Multi-Target Inhibition

The traditional "one drug, one target" paradigm is increasingly being challenged by the concept of polypharmacology, where a single drug molecule interacts with multiple biological targets. pnas.orgbiorxiv.orgbiorxiv.org This can lead to enhanced therapeutic efficacy, particularly in complex diseases like cancer. Given that kinase inhibitors often exhibit a degree of promiscuity, investigating the polypharmacology of this compound is a critical future research direction.

Systems Biology Approaches: By integrating data from genomics, proteomics, and chemical screening, systems biology approaches can help to elucidate the complex network of interactions between a drug and the biological system. plos.org This can provide a more holistic understanding of the mechanism of action of this compound and its potential for multi-target inhibition.

Design of Targeted Delivery Systems for the Compound Class

The efficacy of a drug is not only determined by its intrinsic activity but also by its ability to reach its intended target in the body. The development of targeted drug delivery systems can enhance the therapeutic index of a drug by increasing its concentration at the site of action while minimizing off-target toxicity. nih.gov For small molecule kinase inhibitors like this compound derivatives, targeted delivery is a promising strategy to improve their clinical potential. aacrjournals.org

Nanoparticle-Based Delivery: Encapsulating this compound within nanoparticles can improve its solubility, stability, and pharmacokinetic profile. nih.govnih.govmdpi.comyoutube.commdpi.com Furthermore, nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct the drug to specific cells or tissues, such as tumors. hutch-med.com

Antibody-Drug Conjugates (ADCs): For applications in oncology, conjugating a potent this compound analogue to a tumor-targeting antibody could create a highly specific and effective therapeutic agent. hutch-med.com

Stimuli-Responsive Systems: Designing delivery systems that release the drug in response to specific stimuli present in the disease microenvironment (e.g., pH, enzymes) can further enhance targeting and reduce side effects.

Delivery SystemPotential Advantages for this compound
Nanoparticles (e.g., Liposomes, Polymeric Micelles)Improved solubility, bioavailability, and potential for passive targeting. nih.govnih.govmdpi.comyoutube.commdpi.com
Antibody-Drug Conjugates (ADCs)Highly specific delivery to cancer cells, minimizing systemic toxicity. hutch-med.com
Stimuli-Responsive CarriersControlled drug release at the target site, enhancing efficacy and reducing off-target effects.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for N-(4-cyanophenyl)cyclopropanecarboxamide?

  • Methodological Answer : The compound is synthesized via cyclopropanation reactions. A common approach involves coupling cyclopropanecarboxylic acid derivatives with 4-cyanophenylamine. For example, intermediates like N-(4-cyanophenyl)hydrazinecarbothioamide are prepared using 4-cyanophenyl isothiocyanate and hydrazine monohydrate under reflux in methanol . Advanced variants utilize hydroxylamine hydrochloride and NaHCO₃ in ethanol to form carboxamide derivatives, achieving yields of 58–80% . Optimization of reaction conditions (e.g., solvent choice, temperature, stoichiometry) is critical for reproducibility.

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : Confirms cyclopropane ring integrity and substituent positions via characteristic proton splitting patterns (e.g., cyclopropane protons at δ 1.2–1.5 ppm) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 297 [M+H⁺] for derivatives) and fragmentation patterns .
  • Infrared Spectroscopy (FT-IR) : Identifies functional groups (e.g., C≡N stretch at ~2220 cm⁻¹, amide C=O at ~1650 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields of this compound derivatives?

  • Methodological Answer : Systematic optimization involves:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity of aromatic amines.
  • Catalyst Use : Lewis acids (e.g., BF₃·Et₂O) improve cyclopropanation efficiency .
  • Temperature Control : Lower temperatures (0–25°C) reduce side reactions in sensitive intermediates .
  • Yield Tracking : UPLC/MS purity checks ensure reaction progress and minimize byproducts .

Q. What structural modifications enhance the biological activity of this compound derivatives?

  • Methodological Answer : Modifications to the cyclopropane core or aryl substituents impact potency:

  • Electron-Withdrawing Groups (e.g., -CN, -F) : Improve metabolic stability and target binding .
  • Heterocyclic Additions : Fusion with pyridine or oxadiazole rings (e.g., compound 32 in ) enhances selectivity for kinases like GSK-3β.
  • SAR Studies : Computational docking (e.g., AutoDock) paired with in vitro assays (IC₅₀ measurements) identifies critical pharmacophores .

Q. How can discrepancies in reported biological activity data be resolved?

  • Methodological Answer :

  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and controls.
  • Data Normalization : Adjust for batch-to-batch variability in compound purity (e.g., HPLC ≥95% purity).
  • Meta-Analysis : Cross-reference results with structural analogs (e.g., N-(4-iodophenyl) derivatives ) to identify trends.

Q. What computational strategies predict target interactions for this compound?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model binding to targets like CFTR or GSK-3β using AMBER or GROMACS .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to optimize ligand-recharge complementarity .
  • Pharmacophore Modeling : Tools like Schrödinger’s Phase identify critical interaction sites (e.g., hydrogen bonds with kinase ATP pockets) .

Q. How are neuroprotective effects of this compound derivatives evaluated in vitro?

  • Methodological Answer :

  • Cell Models : Primary neuronal cultures or SH-SY5Y cells treated with oxidative stress inducers (e.g., H₂O₂).
  • Biomarkers : Measure caspase-3 activity (apoptosis) and BDNF levels (neuroprotection) via ELISA.
  • GSK-3β Inhibition : Luciferase reporter assays quantify β-catenin stabilization, a downstream target .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and eye protection due to irritant classification .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of fine particulates.
  • Waste Disposal : Neutralize acidic byproducts with bicarbonate before aqueous disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.